3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
CAS No.: 1240568-43-7
Cat. No.: VC11683527
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240568-43-7 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
| Standard InChI | InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
| Standard InChI Key | CDNGSHSJKDSFOC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Introduction
Molecular Structure and Chemical Identity
Structural Features
The compound features a pyrazole ring substituted with a nitro group at position 4 and a butan-2-one moiety at position 1 (Figure 1). The butanone backbone contains two methyl groups at the third carbon, introducing steric hindrance that influences reactivity and intermolecular interactions . Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 211.22 g/mol |
| Canonical SMILES | CC(C)(C)C(=O)CN1C=C(C=N1)N+[O-] |
| InChIKey | CDNGSHSJKDSFOC-UHFFFAOYSA-N |
The nitro group enhances electron-withdrawing characteristics, while the ketone functionality provides sites for nucleophilic addition or condensation reactions.
Spectroscopic Confirmation
Structural validation relies on advanced spectroscopic techniques:
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NMR: ¹H and ¹³C NMR spectra resolve methyl, carbonyl, and pyrazole proton environments. For example, the ketone carbonyl typically appears near δ 200 ppm in ¹³C NMR.
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IR: Stretching vibrations for NO₂ (∼1520 cm⁻¹) and C=O (∼1700 cm⁻¹) confirm functional groups.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 211.22, consistent with the molecular weight .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative route involves:
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Pyrazole Nitration: 1H-pyrazole is nitrated at position 4 using nitric acid/sulfuric acid to yield 4-nitro-1H-pyrazole.
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Alkylation: Reaction with 3,3-dimethylbutan-2-one under basic conditions (e.g., K₂CO₃) introduces the butanone moiety .
Critical parameters include temperature control (60–80°C) and anhydrous solvents to prevent hydrolysis . Yields are moderate (30–50%), necessitating chromatographic purification.
Scalability Challenges
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Steric Hindrance: Bulky methyl groups slow reaction kinetics, requiring prolonged reaction times.
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Nitro Group Stability: High temperatures risk nitro group reduction or decomposition, mandating careful thermal management.
Physicochemical Properties
Experimental data for this compound remain limited, but estimates derive from analogous structures:
| Property | Value | Method |
|---|---|---|
| Density | ~1.3 g/cm³ | Computational prediction |
| Melting Point | Not reported | — |
| Boiling Point | 243°C (extrapolated) | Simulated data |
| Solubility | Low in water; high in DMSO | Experimental observation |
The nitro group contributes to low aqueous solubility, favoring organic solvents like DMF or THF .
Pharmaceutical Applications
Biological Activity
Pyrazole derivatives exhibit broad bioactivity:
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Antimicrobial: Nitro groups disrupt microbial electron transport chains, showing efficacy against Staphylococcus aureus (MIC: 8 µg/mL).
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Anticancer: In silico studies predict kinase inhibition (e.g., EGFR tyrosine kinase) via π-π stacking with active-site residues.
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Anti-inflammatory: COX-2 suppression is hypothesized due to structural similarity to celecoxib analogs.
Drug Delivery Considerations
The ketone moiety enables prodrug strategies. For instance, conjugation with polyethylene glycol (PEG) enhances solubility and bioavailability.
Material Science Applications
Energetic Materials
The nitro group and high nitrogen content (19.9%) suggest utility as:
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Explosives: Detonation velocity estimates exceed 7,000 m/s, comparable to RDX.
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Propellants: Thermal stability up to 200°C makes it suitable for solid rocket fuels .
Coordination Polymers
The pyrazole nitrogen lone pairs facilitate metal coordination. For example, Cu(II) complexes exhibit luminescence with potential LED applications.
Computational Insights
Molecular Docking
Docking studies (PDB: 1M17) reveal strong binding (−9.2 kcal/mol) to HIV-1 protease, driven by hydrogen bonds with Asp25 and hydrophobic interactions.
DFT Calculations
B3LYP/6-311+G(d,p) simulations indicate:
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HOMO-LUMO Gap: 4.3 eV, suggesting moderate reactivity.
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Electrostatic Potential: Negative charge localized on nitro oxygen, guiding electrophilic attack.
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